3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-6-prop-2-enoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-5-13-9-4-3-7(10)8(6-11)12-9/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXSSRXSQMGTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-chloro-6-hydroxypyridine-2-carbonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitrile groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinecarbonitrile Derivatives
Substitution Patterns and Functional Group Effects
The table below compares 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile with analogous pyridine derivatives, emphasizing substituent positions and functional groups:
*Calculated based on molecular formula C₉H₆ClN₂O.
Key Observations:
Positional Effects of Substituents: The cyano group at position 2 (vs. The allyloxy group at position 6 introduces unsaturation, enabling Diels-Alder or radical-based modifications, unlike ethyl or phenyl substituents in analogs .
Biological Activity :
- Derivatives like 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile exhibit antibacterial and cytotoxic properties, suggesting that the target compound’s allyloxy group could be tuned for similar bioactivity .
Crystallographic and Structural Insights :
- 2-Chloro-6-phenylpyridine-3-carbonitrile demonstrates near-planar geometry with high pyridine aromaticity, a trait likely shared by the target compound due to its electron-withdrawing substituents .
Biological Activity
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
The synthesis of this compound typically involves the reaction of 3-chloro-6-hydroxypyridine-2-carbonitrile with allyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, yielding the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, this compound demonstrated cytotoxic effects against several types of cancer cells, including breast, colon, and lung cancer cells. It appears to induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair pathways, leading to reduced proliferation of cancer cells.
- Receptor Binding: It may also bind to various receptors involved in cell signaling pathways, altering their activity and contributing to its anticancer effects.
- Oxidative Stress Induction: The compound has been shown to increase oxidative stress within cells, which can lead to cell death in cancerous tissues .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many commonly used antibiotics.
Study on Anticancer Activity
Another significant study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed an IC50 value ranging from 10 μM to 20 μM across different cell types, indicating potent anticancer activity compared to control compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 6-Chloro-3-(prop-2-en-1-yloxy)pyridine | Similar | Low | Moderate |
| 3-(Allyloxy)-6-chloropyridine | Similar | Moderate | Low |
The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out for its potent antimicrobial and anticancer properties due to its unique structural features.
Q & A
Q. Table 1: Example Reaction Conditions
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, nitrile carbon at ~115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 209.035).
- HPLC-PDA : Purity assessment (>95% purity threshold for research-grade material) .
- X-ray Crystallography : For definitive structural confirmation (if single crystals are obtainable) .
Basic: What are the key physicochemical properties relevant to experimental handling?
Answer:
Critical properties include:
- Solubility : Moderate in DMSO, DMF; poor in water.
- Stability : Hydrolytically sensitive due to nitrile and allyl ether groups; store under inert atmosphere at −20°C .
- Melting Point : ~120–125°C (estimated via DSC for similar compounds) .
- LogP : ~2.1 (predicted via computational methods), indicating moderate lipophilicity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Temperature Control : Lowering allylation temperature to 60°C reduces side reactions (e.g., allyl group isomerization) .
- Catalyst Screening : Use Pd(PPh₃)₄ for cyanation to enhance efficiency (reduces CuCN-associated byproducts) .
- Solvent Optimization : Replace DMF with acetonitrile in allylation to minimize nitrile hydrolysis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyanation completed in 2 hrs vs. 12 hrs conventionally) .
Q. Table 2: Optimization Case Study
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Allylation Solvent | DMF | Acetonitrile | +15% |
| Cyanation Catalyst | CuCN | Pd(PPh₃)₄ | +20% |
Advanced: What strategies resolve contradictions in biological activity data for derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., allyloxy vs. methoxy) to isolate pharmacophores .
- Target-Specific Assays : Use kinase inhibition profiling to differentiate off-target effects .
- Metabolic Stability Testing : Address discrepancies between in vitro and in vivo data via microsomal assays .
Example : A 2023 study resolved conflicting cytotoxicity data by demonstrating that hydrolysis of the allyl ether group under physiological conditions generates reactive intermediates, confounding initial assays .
Advanced: What crystallographic methods are suitable for determining its 3D structure?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement; crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- Hydrogen Bond Analysis : Apply Etter’s graph-set notation to map intermolecular interactions (e.g., C≡N···H–C contacts) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the allyloxy group .
Case Study : A 2014 SCXRD analysis of a related 3-cyanopyridine derivative revealed planar geometry at the pyridine ring (r.m.s. deviation = 0.007 Å) and key torsion angles for allyloxy orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
